molecular formula C24H21N3O2 B11107920 6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11107920
M. Wt: 383.4 g/mol
InChI Key: YYBPCUHHKCCXCT-UHFFFAOYSA-N
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Description

6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline: is a heterocyclic compound with the following chemical formula:

C24H21N3O\text{C}_{24}\text{H}_{21}\text{N}_3\text{O}C24​H21​N3​O

. It belongs to the class of indolo[2,3-b]quinoxalines , which exhibit intriguing biological properties. These compounds share a similar basic skeleton with the natural alkaloid ellipticine , a known antitumor agent .

Preparation Methods

The synthesis of this compound involves a multi-step protocol starting from either isatin or 5-fluoroisatin . The N-aryl-substituted 1,2,3-triazoles are attached to the 6H-indolo[2,3-b]quinoxaline moiety via a methylene bridge . Unfortunately, specific industrial production methods are not widely documented.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly reported. further research could explore these aspects. The major products formed from these reactions remain an area of interest.

Scientific Research Applications

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. Understanding its molecular targets and pathways involved would provide valuable insights.

Comparison with Similar Compounds

    6-[3-(2-Isopropyl-5-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline: A structurally related compound .

  • Other indolo[2,3-b]quinoxalines: Researchers continue to explore these compounds for their unique properties.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

6-[3-(2-methoxyphenoxy)propyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H21N3O2/c1-28-21-13-6-7-14-22(21)29-16-8-15-27-20-12-5-2-9-17(20)23-24(27)26-19-11-4-3-10-18(19)25-23/h2-7,9-14H,8,15-16H2,1H3

InChI Key

YYBPCUHHKCCXCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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